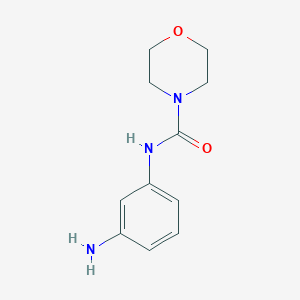

N-(3-aminophenyl)morpholine-4-carboxamide

Description

Historical Context and Discovery

The development of N-(3-aminophenyl)morpholine-4-carboxamide emerges from the broader historical trajectory of morpholine derivative research that gained momentum in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. Morpholine derivatives have been recognized as privileged pharmacophores since their initial incorporation into drug discovery programs, with the morpholine ring system providing advantageous pharmacokinetic properties and structural flexibility. The systematic exploration of morpholine-containing compounds intensified as researchers recognized the heterocycle's ability to enhance drug-like properties, including improved solubility profiles and optimized brain permeability characteristics.

The specific compound this compound was first documented in chemical databases in the early 2010s, reflecting the period of intensive research into morpholine derivatives for potential therapeutic applications. The compound's development was likely influenced by the established success of morpholine-containing pharmaceuticals such as doxapram, moclobemide, and reboxetine, which demonstrated the therapeutic potential of morpholine-based structures in central nervous system applications. The systematic investigation of substituted morpholine carboxamides, including the 3-aminophenyl variant, represents a logical progression in the quest to identify novel bioactive compounds with improved pharmacological profiles.

Research into this compound class was further motivated by the recognition that morpholine derivatives could serve multiple roles in drug design, functioning both as scaffold-directing elements and as functional groups capable of forming specific molecular interactions with biological targets. The incorporation of the 3-aminophenyl substituent was likely driven by structure-activity relationship studies that identified the importance of aromatic amine functionalities in enhancing binding affinity and selectivity for various protein targets.

Chemical Classification and Nomenclature

This compound is systematically classified within multiple chemical categories that reflect its complex molecular architecture and functional group composition. The compound is formally designated with the Chemical Abstracts Service registry number 919833-30-0, providing a unique identifier for regulatory and research purposes. The molecular formula C₁₁H₁₅N₃O₂ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a calculated molecular weight of 221.26 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. This naming convention clearly identifies the morpholine ring as the central structural element, with the carboxamide functionality at the 4-position and the 3-aminophenyl group attached through the nitrogen atom of the carboxamide linkage. The compound can be alternatively described using the Simplified Molecular Input Line Entry System notation: C1COCCN1C(=O)NC2=CC=CC(=C2)N, which provides a standardized representation of the molecular connectivity.

From a chemical classification perspective, the compound belongs to several overlapping categories that reflect its multifaceted nature. Primary classification places it within the morpholine derivatives category, specifically as a morpholine-4-carboxamide derivative. Secondary classification identifies it as an aromatic amine compound due to the presence of the 3-aminophenyl substituent. Tertiary classification recognizes it as a carboxamide derivative, reflecting the central amide linkage that connects the morpholine and aminophenyl moieties.

Significance in Morpholine Derivative Research

The significance of this compound within the broader context of morpholine derivative research stems from its representation of key structural motifs that have proven successful in medicinal chemistry applications. Morpholine derivatives have been extensively studied and utilized in pharmaceutical development due to their unique combination of physicochemical properties that make them particularly suitable for drug design applications. The morpholine ring system provides an optimal balance between lipophilic and hydrophilic characteristics, with the oxygen and nitrogen atoms positioned to facilitate hydrogen bonding interactions while maintaining sufficient lipophilicity for membrane permeation.

Research has demonstrated that morpholine-containing compounds exhibit several advantageous properties that make them attractive scaffolds for drug development. The morpholine ring adopts a chair-like conformation that provides conformational flexibility while maintaining a defined three-dimensional structure that can direct substituents into specific spatial orientations. This conformational behavior is particularly important for compounds like this compound, where the spatial relationship between the morpholine ring and the aminophenyl substituent may be critical for biological activity.

The compound's significance is further enhanced by its potential to serve as a lead compound for structure-activity relationship studies aimed at optimizing biological activity and pharmacological properties. The presence of multiple modifiable sites within the molecular structure provides opportunities for systematic chemical modification to explore structure-activity relationships. The amino group on the phenyl ring can be modified through acylation or alkylation reactions, while the morpholine ring system can be altered through substitution or ring modification strategies. These modification possibilities make the compound valuable as a starting point for medicinal chemistry optimization campaigns.

Contemporary research in morpholine derivatives has focused on their applications in central nervous system drug discovery, where the morpholine ring's ability to enhance brain permeability and provide appropriate pharmacokinetic properties has been particularly valuable. This compound fits within this research paradigm as a compound that could potentially exhibit central nervous system activity due to its morpholine core and the presence of the aminophenyl substituent, which may facilitate interactions with protein targets relevant to neurological and psychiatric conditions.

Properties

IUPAC Name |

N-(3-aminophenyl)morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAZCCKSLLINOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651143 | |

| Record name | N-(3-Aminophenyl)morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919833-30-0 | |

| Record name | N-(3-Aminophenyl)morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)morpholine-4-carboxamide typically involves the reaction of 3-nitroaniline with morpholine-4-carboxylic acid under specific conditions. The nitro group is first reduced to an amino group, followed by the formation of the carboxamide linkage .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or hydrogen gas.

Nucleophiles: Such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of the amino derivative .

Scientific Research Applications

N-(3-aminophenyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:

*Calculated based on molecular formula C₁₁H₁₅N₃O₂.

Key Observations:

- Substituent Effects: The 3-aminophenyl group in the target compound distinguishes it from halogenated (e.g., 3-chloro in ) or nitro-substituted (e.g., 3-nitro in ) analogs. Morpholine Modifications: Analogs with 3-oxomorpholino (e.g., ) or dimethyl-substituted morpholine rings (e.g., ) exhibit altered electronic and steric profiles, impacting receptor binding or metabolic stability.

- Biological Activity Trends: Antimalarial activity is prominent in analogs with 3-oxomorpholino and pyrazole-carboxamide moieties, suggesting that electron-withdrawing groups and heterocyclic appendages enhance antiparasitic efficacy . STD-101-B8 demonstrates that fluorophenoxy and hydroxypropylamino side chains are critical for β1-adrenergic receptor selectivity and brain permeability .

Physicochemical Properties

- Hydrogen Bonding: The amino group provides two additional hydrogen bond donors, contrasting with nitro (e.g., ) or methoxy (e.g., ) substituents, which act only as acceptors.

Biological Activity

N-(3-aminophenyl)morpholine-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : CHNO

- CAS Number : 919833-30-0

- Molecular Weight : 218.24 g/mol

This compound features a morpholine ring, an amino group, and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities and receptor interactions, leading to pharmacological effects such as:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its role as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition of growth at certain concentrations.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The findings indicate that:

- The compound induces apoptosis in cancer cells.

- It inhibits cell proliferation through modulation of key signaling pathways.

For instance, a study reported that treatment with the compound led to a reduction in viability of breast cancer cells (MCF-7) by approximately 50% at a concentration of 10 µM after 48 hours.

Case Studies and Research Findings

-

Case Study on Anticancer Effects :

A recent study investigated the effects of this compound on KRAS G12C mutant lung cancer cells. The results showed a significant decrease in RAS-GTP levels and induction of apoptosis, suggesting its potential as a therapeutic agent for specific cancer types . -

Antimicrobial Efficacy :

In another research effort, the compound was tested against multi-drug resistant strains of bacteria. The results highlighted its effectiveness in reducing bacterial load in vitro and in vivo models, supporting further exploration for clinical applications .

Q & A

Basic: What are the key synthetic methodologies for preparing N-(3-aminophenyl)morpholine-4-carboxamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling a morpholine derivative with an aniline-containing precursor. A common approach is amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between morpholine-4-carbonyl chloride and 3-aminophenylamine. For example, in related compounds like N-(2-aminoethyl)morpholine-4-carboxamide, TFA-mediated deprotection of tert-butyl carbamates is critical for generating the free amine intermediate . Optimization includes:

- Temperature control : Reactions are often conducted at 0–50°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance solubility of intermediates.

- Purification : Silica gel chromatography (e.g., CH₂Cl₂:MeOH gradients) or recrystallization ensures purity .

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:

Standard characterization involves:

- HPLC-MS : Confirms molecular weight (expected m/z ~250–265 for similar morpholine carboxamides) and purity (>95%) .

- NMR spectroscopy : Key signals include:

- X-ray crystallography : Resolves conformation (e.g., chair morpholine ring) and hydrogen-bonding networks .

Advanced: How do electronic and steric effects of substituents on the phenyl ring influence the compound’s pharmacological activity?

Methodological Answer:

Substituents modulate receptor binding and metabolic stability :

- Electron-withdrawing groups (e.g., -Cl, -F) enhance metabolic resistance but may reduce solubility. For instance, 4-chlorophenyl analogs show prolonged half-lives in pharmacokinetic studies .

- Hydrogen-bond donors (e.g., -NH₂) improve target engagement, as seen in beta-1 adrenergic receptor agonists where the 3-aminophenyl group facilitates interactions with polar residues .

- Computational docking (e.g., AutoDock Vina) can predict binding modes by comparing energy scores of analogs .

Advanced: What analytical strategies resolve contradictions in crystallographic data for morpholine carboxamide derivatives?

Methodological Answer:

Discrepancies in reported crystal structures (e.g., bond lengths, torsion angles) arise from experimental resolution or solvent effects . To address this:

- High-resolution data collection : Use synchrotron sources (≤1.0 Å resolution) for precise atomic positioning .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds in N-(4-chlorophenyl) analogs) to validate packing motifs .

- DFT calculations : Compare experimental vs. optimized geometries to identify strain or conformational flexibility .

Advanced: How can structure-activity relationship (SAR) studies guide the design of brain-permeable analogs?

Methodological Answer:

Key parameters for blood-brain barrier (BBB) penetration :

- Lipophilicity : Target log P 2–3 (measured via shake-flask or predicted via Molinspiration).

- Molecular weight : <450 Da (e.g., STD-101-B9, MW 372, achieves brain permeability) .

- Hydrogen-bond donors : ≤2 (reduced by masking -NH₂ with prodrug strategies).

- Case study : Biased beta-1 adrenergic agonists like xamoterol use morpholine carboxamide motifs to balance polarity and passive diffusion .

Advanced: What computational tools are effective for predicting metabolic stability of this compound?

Methodological Answer:

- CYP450 metabolism prediction : Software like StarDrop or Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., para-positions on phenyl rings).

- MD simulations : Analyze binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess oxidation rates .

- In silico metabolite identification : Tools like Meteor (Lhasa Ltd.) generate plausible degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.